molecular formula C22H25N5O2 B15118291 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide

Cat. No.: B15118291
M. Wt: 391.5 g/mol
InChI Key: MVZSPVNEGDSIHP-UHFFFAOYSA-N
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Description

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3-bromoimidazo[1,2-b]pyridazine with a suitable boronic acid substrate in the presence of a palladium catalyst (Pd(dppf)2Cl2) and a base such as potassium phosphate (K3PO4). The reaction is carried out in a mixture of acetonitrile and water under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide is unique due to its specific molecular structure, which allows it to interact with particular molecular targets such as TAK1. This specificity can result in more targeted therapeutic effects and potentially fewer side effects compared to other compounds in the same class .

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide

InChI

InChI=1S/C22H25N5O2/c28-22(23-18-4-2-1-3-5-18)26-12-10-16(11-13-26)15-29-21-9-8-20-24-19(17-6-7-17)14-27(20)25-21/h1-5,8-9,14,16-17H,6-7,10-13,15H2,(H,23,28)

InChI Key

MVZSPVNEGDSIHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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